3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid
Overview
Description
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C13H19BFNO4. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the design of sensors, drug delivery systems, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Reduction of the boronic acid group to a boronate ester.
Substitution: Nucleophilic substitution reactions at the fluorine or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction could produce boronate esters.
Scientific Research Applications
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of enzyme inhibitors and as a tool for studying biological processes involving diols and other hydroxyl-containing compounds.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This interaction is facilitated by the boronic acid group, which can undergo a reversible reaction with diols to form cyclic boronate esters. This property is exploited in various applications, including drug delivery and sensor design.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid is unique due to the presence of the fluorine atom and the piperidinyl group. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17-19H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEDXCRTQMHSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153075 | |
Record name | Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-11-8 | |
Record name | Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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